N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C16H14BrN3OS and its molecular weight is 376.27. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their efficiency as corrosion inhibitors for carbon steel in 1 M HCl solution. The study found these inhibitors offered higher inhibition efficiencies than previously reported benzothiazole family inhibitors, suggesting potential applications in industrial corrosion protection (Hu et al., 2016).
Anticancer Activity
The anti-breast cancer activity of benzothiazole analogs was investigated by Solomon et al. (2009). The study synthesized isatin-benzothiazole analogs and tested their cytotoxicity against various human breast tumor cell lines, identifying compounds with significant anti-cancer effects. This suggests benzothiazole derivatives, including potentially N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide, could have applications in cancer therapy (Solomon et al., 2009).
Molecular Imaging
The development of PET imaging agents for the visualization of metabotropic glutamate 1 receptor in the monkey brain used benzamide compounds, as reported by Fujinaga et al. (2012). Such research indicates the potential for benzothiazole derivatives in developing novel PET imaging probes for neuroscientific research and diagnosis of neurological diseases (Fujinaga et al., 2012).
Synthetic Methodologies
Wang et al. (2008) reported on the copper-catalyzed intramolecular cyclization of various substituted thioureas to synthesize N-benzothiazol-2-yl-amides. This study illustrates the versatility of benzothiazole derivatives in synthetic chemistry and their potential as intermediates in the synthesis of complex molecules (Wang et al., 2008).
Antimicrobial and Antioxidant Activities
Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated their antimicrobial and antioxidant activities. The compounds exhibited promising activities, suggesting the potential for benzothiazole and related compounds in the development of new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-20(2)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)22-16/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEZUYNOWOPADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.